2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
This compound is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are often studied for their potential medicinal properties .
Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing nitrogen atoms . This core is substituted with an ethyl group, a 4-oxo group, and a N-(2-methoxyphenyl)acetamide group.Scientific Research Applications
- Oxidative C(sp3)–H Functionalization : The compound can be used for the synthesis of triazolo[4,3-a]pyridine–quinoline linked diheterocycles via direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .
- Mixed Inhibition : ODQ induces a rightward shift in concentration-response curves for NO donors and reduces maximal sGC activity, suggesting mixed-type inhibition .
Anticancer Activity
Diheterocycle Synthesis
Soluble Guanylate Cyclase (sGC) Inhibition
C-Met Kinase Inhibition
DNA Binding Affinity
Future Directions
properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-17-22-23-19-20(27)24(14-9-5-6-10-15(14)25(17)19)12-18(26)21-13-8-4-7-11-16(13)28-2/h4-11H,3,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYAZOGKFDPZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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